molecular formula C13H20BrNO B599408 (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide CAS No. 165950-84-5

(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide

Cat. No. B599408
M. Wt: 286.213
InChI Key: HUWWFOPCZSIFKK-MERQFXBCSA-N
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Description

“(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide” is a chemical compound with the CAS Number: 165950-84-5 . It is a solid substance stored at refrigerator temperatures . The compound has a molecular weight of 286.21 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.21 . It is a solid substance that is stored at refrigerator temperatures .

Scientific Research Applications

Dopamine Receptor Research The compound's analogs have shown significant potential in neuroscientific research, particularly related to dopamine receptors. One study demonstrated that certain derivatives exhibited high binding affinity and selectivity for dopamine D3 receptors. This finding is critical, as the compound's action on D3 receptors indicates its potential application in neuroprotective treatments, such as those for Parkinson's disease (Biswas et al., 2008).

Synthetic Methodology Research has also been conducted on the synthesis of related compounds, indicating the importance of (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide and its derivatives in chemical synthesis. For instance, a study outlined an alternative synthesis for a dopaminergic drug, highlighting the compound's relevance in the development and production of therapeutic agents (Göksu et al., 2006).

Chemoenzymatic Synthesis The compound has been utilized as a precursor in chemoenzymatic synthesis processes. This illustrates its versatility and importance in creating more complex molecules, particularly in the synthesis of serotonin receptor agonists, highlighting its relevance in medicinal chemistry and pharmacology (Orsini et al., 2002).

Receptor Binding Studies Several studies have focused on the structure-affinity relationship concerning serotonin receptors, indicating the compound's significant role in understanding receptor-ligand interactions. These studies are crucial for drug development, especially for psychiatric and neurological conditions (Leopoldo et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H317, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.BrH/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15;/h3-5,11,14-15H,2,6-9H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWWFOPCZSIFKK-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C=CC=C2O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669467
Record name (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide

CAS RN

165950-84-5
Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrobromide (1:1), (6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165950-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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